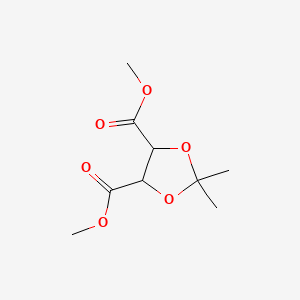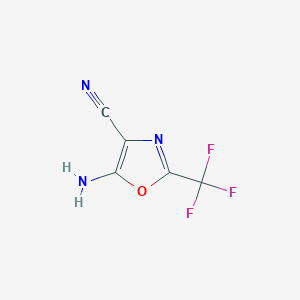
N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide
Overview
Description
N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide (NACFB) is an amide derivative of cyclohexyl-3-fluoro-benzamide. It is a colorless, odorless, and crystalline solid substance with a melting point of 130-132°C. NACFB is used in various scientific research applications, such as drug discovery, medicinal chemistry, and biochemical research.
Scientific Research Applications
1. Cancer Treatment Research
N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide has been studied for its potential application in cancer treatment. In particular, research on novel anaplastic lymphoma kinase (ALK) inhibitors, which are important for treating certain types of cancer, has included compounds structurally related to N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide. These compounds have shown promise in efficacy studies for cancer treatment, although issues related to metabolic stability and potency against ALK were noted (Teffera et al., 2013).
2. Antimicrobial Activity
Research into the antimicrobial activity of fluorinated compounds, including those structurally related to N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide, has found them to be effective against certain fungi and Gram-positive microorganisms. This suggests potential applications in the development of new antimicrobial agents (Carmellino et al., 1994).
3. Neuroleptic Activity
Benzamides, including those structurally similar to N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide, have been explored for their potential neuroleptic (antipsychotic) activities. Some derivatives have shown promising results in inhibiting stereotyped behavior in animal models, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981).
4. Antiepileptic Applications
Compounds structurally related to N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide have been investigated for their potential as antiepileptic drugs (AEDs). These studies focus on targeting voltage-gated potassium channels, with some compounds showing promising results in terms of their pharmacological properties compared to existing AEDs (Natchimuthu et al., 2016).
5. Anticonvulsant and Analgesic Potential
Research into N-aralkyl-N-(1-((cyclohexylamino)methyl)cyclohexyl)benzenamines and benzamides, which are structurally related to N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide, has shown significant potential for anticonvulsant and analgesic activities. These compounds have been tested in animal models and showed promising results compared to standard anticonvulsant and analgesic drugs (Aboul-Enein et al., 2014).
6. Alzheimer's Disease Research
Fluorinated benzamides, similar to N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide, have been used in research related to Alzheimer's disease. They have been applied in positron emission tomography (PET) imaging studies to quantify serotonin 1A receptor densities in the brains of Alzheimer's patients (Kepe et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-12-6-4-5-11(9-12)13(18)17-14(10-16)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKAITXMUSEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587554 | |
| Record name | N-[1-(Aminomethyl)cyclohexyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912770-93-5 | |
| Record name | N-[1-(Aminomethyl)cyclohexyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















